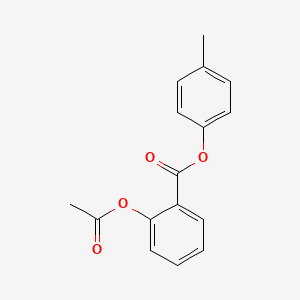

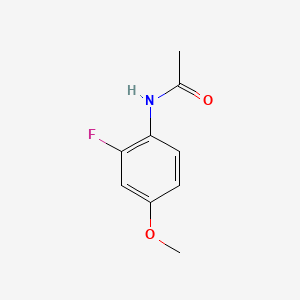

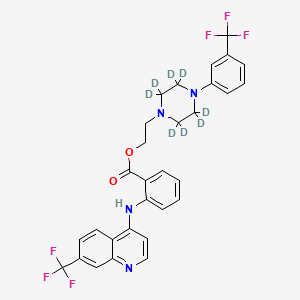

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether functional group .

Synthesis Analysis

Esters can be synthesized using a variety of methods. One common method is Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of a strong acid . Another method is the reaction of a carboxylic acid with a diazomethane .Molecular Structure Analysis

The molecular structure of esters involves an electrophilic carbonyl carbon adjacent to a nucleophilic ether oxygen . This allows for a variety of reactions to occur at either site.Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid . This reaction is often catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

The physical and chemical properties of esters depend on their molecular structure. They often have pleasant smells and are used in a variety of products such as perfumes and flavorings . They are less polar than carboxylic acids and alcohols, and they participate in hydrogen bonding as hydrogen bond acceptors but not as hydrogen bond donors .Safety And Hazards

Future Directions

properties

CAS RN |

1331636-65-7 |

|---|---|

Product Name |

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester |

Molecular Formula |

C6H9NO4 |

Molecular Weight |

162.159 |

IUPAC Name |

methyl (2Z)-3-oxo-2-(trideuteriomethoxyimino)butanoate |

InChI |

InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5-/i3D3 |

InChI Key |

MGXLNEQONXBEIA-MXHCTBIRSA-N |

SMILES |

CC(=O)C(=NOC)C(=O)OC |

synonyms |

Methyl (Z)-2-Methoxyimino-3-oxobutanoate-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.